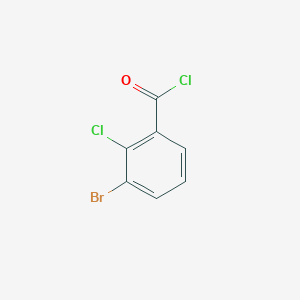

3-Bromo-2-chlorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrCl2O |

|---|---|

Molecular Weight |

253.90 g/mol |

IUPAC Name |

3-bromo-2-chlorobenzoyl chloride |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H |

InChI Key |

HBYCYCNDBPBPKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C(=O)Cl |

Origin of Product |

United States |

Foundational Overview of Halogenated Benzoyl Chlorides in Advanced Organic Synthesis

Historical Context and Evolution of Aromatic Acyl Halide Chemistry

The chemistry of aromatic acyl halides, including benzoyl chloride and its halogenated derivatives, has a rich history intertwined with the development of organic synthesis. wikipedia.org Initially, the focus was on the fundamental reactions of these compounds, such as their use in Friedel-Crafts acylation to introduce acyl groups onto aromatic rings. wikipedia.org Over time, the understanding of their reactivity has become more nuanced, recognizing the profound impact of substituents on the benzene (B151609) ring.

Early methods for the preparation of aromatic acyl chlorides involved the reaction of the corresponding carboxylic acid with chlorinating agents like thionyl chloride or phosphorus pentachloride. wikipedia.org While effective, these methods sometimes lacked the selectivity required for more complex molecules. The evolution of synthetic methodologies has led to the development of more sophisticated and milder procedures, expanding the accessibility and utility of a diverse range of substituted benzoyl chlorides. orgsyn.org

Strategic Importance of Halogenated Aromatic Scaffolds in Contemporary Organic Chemistry

Halogenated aromatic compounds are of immense strategic importance in modern organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and materials. naturvardsverket.se The introduction of halogens onto an aromatic scaffold can dramatically alter the electronic properties, lipophilicity, and metabolic stability of a molecule. nih.gov This makes halogenated benzoyl chlorides key intermediates in the construction of these complex target molecules.

The carbon-halogen bond provides a versatile handle for further chemical transformations. Through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, the halogen atom can be replaced with a wide array of other functional groups, enabling the rapid diversification of molecular structures. This modular approach is a cornerstone of modern drug discovery and materials science. nih.gov

Unique Reactivity Considerations for ortho-Substituted Benzoyl Chlorides

The reactivity of benzoyl chlorides is significantly influenced by the position of substituents on the aromatic ring. nih.govstackexchange.com Ortho-substituted benzoyl chlorides, in particular, exhibit unique reactivity patterns due to steric and electronic effects. The proximity of the ortho-substituent to the acyl chloride group can hinder the approach of nucleophiles, potentially slowing down reaction rates compared to their para-substituted counterparts. rsc.org

However, this steric hindrance can also be exploited to achieve selective transformations. Furthermore, the electronic nature of the ortho-substituent plays a critical role. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. nih.govhkr.se The interplay of these steric and electronic factors in ortho-substituted benzoyl chlorides allows for fine-tuning of their reactivity in complex synthetic sequences. For instance, studies on the reaction of ortho-substituted benzoyl chlorides with aniline (B41778) have shown that they react faster than their para-substituted isomers. rsc.org

Scope and Significance of 3-Bromo-2-chlorobenzoyl chloride in Modern Chemical Research

Among the vast array of halogenated benzoyl chlorides, this compound stands out as a particularly useful building block in modern chemical research. Its specific substitution pattern, with a bromine atom at the 3-position and a chlorine atom at the 2-position, offers multiple points for synthetic diversification.

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. For example, its precursor, 3-bromo-2-chlorobenzoic acid, is utilized in the preparation of pharmacologically active compounds. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The differential reactivity of the C-Br and C-Cl bonds, along with the reactive acyl chloride functionality, allows for sequential and site-selective modifications, making it a valuable tool for constructing intricate molecular architectures. The demand for this compound is also reflected in the development of various synthetic methods for its precursor, 5-bromo-2-chlorobenzoic acid, aiming for high selectivity and yield. patsnap.comgoogle.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.90 g/mol |

| CAS Number | Not explicitly found for the chloride, but the parent acid is 56961-27-4 |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

Synthetic Methodologies for 3 Bromo 2 Chlorobenzoyl Chloride

Precursor Synthesis and Regioselective Halogenation Strategies

The synthesis of the essential precursor, 3-bromo-2-chlorobenzoic acid, requires careful control of halogenation reactions to achieve the desired substitution pattern on the aromatic ring.

Approaches to Dihalogenated Benzoic Acid Derivatives

The synthesis of dihalogenated benzoic acids like 3-bromo-2-chlorobenzoic acid often starts from simpler, commercially available precursors. One common strategy involves the bromination of 2-chlorobenzoic acid. The directing effects of the existing chloro and carboxylic acid groups on the aromatic ring play a crucial role in determining the position of the incoming bromo substituent. The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combination of directing effects can lead to a mixture of isomers, making regioselective synthesis challenging.

Another approach involves the Sandmeyer reaction, starting from an appropriately substituted aniline (B41778). For instance, 2-amino-3-bromobenzoic acid could potentially be converted to 3-bromo-2-chlorobenzoic acid. However, the availability and synthesis of the starting aniline can be a limiting factor.

A patented method describes the synthesis of 5-bromo-2-chlorobenzoic acid starting from 2-chlorobenzotrichloride, which is reacted with a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 2-chloro-5-bromobenzotrichloride is then hydrolyzed under acidic conditions to yield the desired 5-bromo-2-chlorobenzoic acid. google.com This method offers a high-yield, one-pot synthesis from a readily available starting material. google.com

Direct Halogenation Protocols for Aromatic Carboxylic Acid Precursors

Direct halogenation of aromatic carboxylic acids is a primary method for introducing halogen atoms onto the benzene (B151609) ring. For the synthesis of 3-bromo-2-chlorobenzoic acid, the bromination of 2-chlorobenzoic acid is a key step. The reaction is often carried out using elemental bromine or N-bromosuccinimide (NBS) as the brominating agent. The choice of solvent and catalyst is critical for controlling the regioselectivity of the reaction. Sulfuric acid is often used as a solvent and catalyst, as it can enhance the selectivity of the bromination process.

The regioselectivity of halogenation reactions is influenced by the electronic effects of the substituents already present on the aromatic ring. In the case of 2-chlorobenzoic acid, the chlorine atom is an ortho-, para-directing deactivator, while the carboxylic acid group is a meta-directing deactivator. This can lead to the formation of multiple isomers, including the desired 3-bromo-2-chlorobenzoic acid, as well as other bromo- and chloro-substituted benzoic acids. The separation of these isomers can be challenging and often requires techniques like recrystallization or chromatography.

Conversion of Carboxylic Acid Derivatives to the Corresponding Acyl Chlorides

Once the 3-bromo-2-chlorobenzoic acid precursor has been synthesized and purified, the next step is to convert the carboxylic acid group into an acyl chloride. This is a standard transformation in organic synthesis and can be achieved using a variety of chlorinating agents.

Utilization of Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride)

The conversion of carboxylic acids to acyl chlorides is a fundamental reaction in organic chemistry. chemguide.co.uk Several reagents are commonly employed for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being among the most widely used. wikipedia.orgresearchgate.netwikipedia.org

Thionyl Chloride (SOCl₂): Thionyl chloride is a versatile and effective chlorinating agent for converting carboxylic acids to their corresponding acyl chlorides. chemguide.co.ukwikipedia.orgyoutube.com The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying purification. chemguide.co.ukyoutube.com The reaction is typically carried out by refluxing the carboxylic acid in an excess of thionyl chloride or in an inert solvent like toluene (B28343). nih.govpatsnap.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. patsnap.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for the preparation of acyl chlorides from carboxylic acids. researchgate.netwikipedia.org It is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl). pearson.com The reaction is typically performed in an inert solvent such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) at or below room temperature. orgsyn.orgorgsyn.org Similar to thionyl chloride, a catalytic amount of DMF is often used to facilitate the reaction. orgsyn.org

Phosphorus Chlorides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used to synthesize acyl chlorides from carboxylic acids. chemguide.co.ukyoutube.com However, these reagents are often less preferred due to the formation of phosphorus-containing byproducts that can be difficult to separate from the desired product. youtube.com

The choice of chlorinating agent can depend on the specific substrate and the desired reaction conditions. For thermally sensitive compounds, oxalyl chloride is often the reagent of choice due to the milder conditions required. youtube.com

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of 3-bromo-2-chlorobenzoyl chloride requires careful optimization of reaction conditions. Key parameters to consider include the choice of chlorinating agent, solvent, reaction temperature, and reaction time.

| Parameter | Thionyl Chloride | Oxalyl Chloride | Considerations |

| Stoichiometry | Often used in excess, acting as both reagent and solvent. google.com | Typically used in slight excess (e.g., 1.1-1.5 equivalents). orgsyn.org | Using a large excess of thionyl chloride can simplify the reaction but requires removal of the excess reagent after completion. |

| Solvent | Can be used without a solvent or with inert solvents like toluene or dichloromethane. nih.govpatsnap.com | Inert solvents such as dichloromethane, 1,2-dichloroethane, or chloroform (B151607) are commonly used. orgsyn.orgorgsyn.orgchemicalbook.com | The choice of solvent can affect reaction rate and ease of product isolation. |

| Catalyst | A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. patsnap.com | Catalytic DMF is also frequently used with oxalyl chloride. orgsyn.org | The catalyst facilitates the formation of the Vilsmeier reagent, which is the active chlorinating species. |

| Temperature | Reactions are often carried out at elevated temperatures (e.g., reflux). | Reactions are typically run at or below room temperature. orgsyn.org | Milder conditions with oxalyl chloride can be advantageous for substrates with sensitive functional groups. |

| Work-up | Excess thionyl chloride is typically removed by distillation, often under reduced pressure. researchgate.net | The volatile byproducts and solvent are removed by evaporation. orgsyn.org | The ease of byproduct removal is a significant advantage of both reagents. |

The crude acyl chloride is often purified by distillation under reduced pressure to obtain a product of high purity. google.comorgsyn.org

Emerging Synthetic Pathways for Substituted Benzoyl Chlorides

While the traditional two-step approach of synthesizing a substituted benzoic acid followed by its conversion to the benzoyl chloride remains the most common method, researchers are exploring more direct and efficient synthetic pathways.

One emerging strategy involves the direct chlorination of substituted benzaldehydes to their corresponding benzoyl chlorides. google.comorgsyn.orggoogle.com This method can be advantageous as it bypasses the need to first synthesize the carboxylic acid intermediate. The reaction is typically carried out by treating the benzaldehyde (B42025) with chlorine gas, often in the presence of a catalyst such as phosphorus pentachloride. google.com

Another area of development is the use of novel catalytic systems to improve the efficiency and selectivity of existing methods. For example, new catalysts for the conversion of carboxylic acids to acyl chlorides are being investigated to reduce reaction times and improve yields. organic-chemistry.org Furthermore, one-pot procedures that combine multiple synthetic steps without the isolation of intermediates are being developed to streamline the synthesis of substituted benzoyl chlorides and their derivatives. mdpi.comrsc.org These emerging pathways hold the promise of more sustainable and cost-effective methods for the production of valuable chemical intermediates like this compound.

Reactivity and Mechanistic Investigations of 3 Bromo 2 Chlorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of the reactivity of 3-bromo-2-chlorobenzoyl chloride. The reaction proceeds via a tetrahedral intermediate, formed by the attack of a nucleophile on the carbonyl carbon, followed by the expulsion of the chloride ion, which is an excellent leaving group. The general mechanism allows for the introduction of a diverse range of functional groups by varying the nucleophile.

Reactivity with Oxygen-Centric Nucleophiles (e.g., Alcohols, Phenols)

The reaction of this compound with oxygen-centric nucleophiles, such as alcohols and phenols, leads to the formation of the corresponding esters. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride byproduct and to activate the nucleophile.

While specific studies detailing the esterification of this compound with a wide range of alcohols and phenols are not extensively documented in publicly available literature, the general reactivity of benzoyl chlorides provides a reliable model. For instance, the reaction of various benzyl (B1604629) chlorides with alcohols is a well-established method for the synthesis of benzoate (B1203000) esters. The reaction kinetics are typically pseudo first-order. The process often involves hydrolysis of the resulting ester to yield the corresponding benzyl alcohol.

Table 1: Representative Esterification Reactions of Benzoyl Chlorides

| Nucleophile | Product | Reaction Conditions | Reference |

| Methanol | Methyl 3-bromo-2-chlorobenzoate | Pyridine, 0°C to rt | General Knowledge |

| Phenol | Phenyl 3-bromo-2-chlorobenzoate | Triethylamine, CH2Cl2, rt | General Knowledge |

| 4-Nitrophenol | 4-Nitrophenyl 3-bromo-2-chlorobenzoate | Pyridine, CH2Cl2, rt | General Knowledge |

Note: The data in this table is illustrative and based on the general reactivity of benzoyl chlorides. Specific experimental data for this compound may vary.

Reactivity with Nitrogen-Centric Nucleophiles (e.g., Amines, Anilines)

The reaction of this compound with nitrogen-centric nucleophiles, such as primary and secondary amines and anilines, is a facile process that yields the corresponding amides. These reactions are generally rapid and are often carried out at room temperature. As with esterifications, a base is typically employed to scavenge the HCl produced.

The synthesis of N-substituted benzamides is a common transformation in organic chemistry. For example, the reaction of 3-methoxyaniline with chloroacetyl chloride proceeds under mild conditions to yield 2-chloro-N-(3-methoxyphenyl)acetamide in good yield. Similarly, the reaction of 4-chloroaniline (B138754) with bromoacetyl bromide is a key step in the synthesis of more complex acetamide (B32628) derivatives. irejournals.com While direct studies on this compound are limited, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide from 4-bromo-3-methyl aniline (B41778) and a pyrazine (B50134) carboxylic acid derivative highlights the general applicability of this reaction type. mdpi.com

Table 2: Representative Amidation Reactions of Benzoyl Chlorides

| Nucleophile | Product | Reaction Conditions | Reference |

| Aniline | N-Phenyl-3-bromo-2-chlorobenzamide | Pyridine, CH2Cl2, 0°C to rt | General Knowledge |

| 4-Methylaniline | N-(4-Methylphenyl)-3-bromo-2-chlorobenzamide | Triethylamine, THF, rt | General Knowledge |

| Piperidine | (3-Bromo-2-chlorophenyl)(piperidino)methanone | K2CO3, CH2Cl2, rt | General Knowledge |

Note: The data in this table is illustrative and based on the general reactivity of benzoyl chlorides. Specific experimental data for this compound may vary.

Reactivity with Sulfur-Centric Nucleophiles (e.g., Thiols)

The reaction of this compound with sulfur-centric nucleophiles, such as thiols, results in the formation of thioesters. These reactions are analogous to those with alcohols and amines and are typically performed in the presence of a base. Thioesters are valuable intermediates in organic synthesis, for example, in the construction of ketones via cross-coupling reactions.

Electrophilic Aromatic Acylation Reactions

This compound is an effective acylating agent in Friedel-Crafts reactions, a class of electrophilic aromatic substitution reactions that are pivotal for the formation of aryl ketones. wikipedia.orgnumberanalytics.com The reaction involves the generation of a highly electrophilic acylium ion, facilitated by a Lewis acid catalyst, which then attacks an electron-rich aromatic or heteroaromatic ring. libretexts.orgmasterorganicchemistry.com

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Substrates

The scope of the Friedel-Crafts acylation using this compound extends to a variety of aromatic and heteroaromatic substrates. The reactivity of the substrate is a key determinant of the reaction's success and conditions. Electron-rich substrates, such as anisole (B1667542) and naphthalene (B1677914), are highly reactive, while electron-deficient rings may require more forcing conditions or may not react at all. numberanalytics.com

For instance, the acylation of naphthalene with various acyl chlorides has been studied, with the regioselectivity being influenced by the reaction conditions. stackexchange.com Similarly, the acylation of furan, a sensitive substrate, can be achieved under carefully controlled conditions, often employing milder Lewis acids to prevent polymerization. uni.edu A patent describes the Friedel-Crafts acylation of phenetole (B1680304) with the isomeric 5-bromo-2-chlorobenzoyl chloride, catalyzed by aluminum trichloride (B1173362) in dichloromethane (B109758), to produce 5-bromo-2-chloro-4'-ethoxy benzophenone. google.com

Table 3: Representative Friedel-Crafts Acylation Reactions

| Aromatic Substrate | Product | Catalyst | Solvent | Reference |

| Benzene (B151609) | (3-Bromo-2-chlorophenyl)(phenyl)methanone | AlCl3 | CS2 | General Knowledge |

| Anisole | (3-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | FeCl3 | Dichloromethane | General Knowledge |

| Naphthalene | 1-(3-Bromo-2-chlorobenzoyl)naphthalene and 2-(3-Bromo-2-chlorobenzoyl)naphthalene | AlCl3 | Nitrobenzene (B124822) | General Knowledge |

| Furan | (3-Bromo-2-chlorophenyl)(furan-2-yl)methanone | BF3·OEt2 | Dichloromethane | General Knowledge |

Note: The data in this table is illustrative and based on the general principles of Friedel-Crafts reactions. Specific experimental data for this compound may vary.

Influence of Lewis Acid Catalysts and Solvents on Reaction Outcome

The choice of Lewis acid catalyst and solvent plays a crucial role in the outcome of Friedel-Crafts acylation reactions. numberanalytics.comresearchgate.net Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used and are particularly effective for less reactive aromatic substrates. wikipedia.orgmasterorganicchemistry.com However, for more reactive or sensitive substrates, milder Lewis acids such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) may be preferred to avoid side reactions like polymerization or rearrangement. numberanalytics.comrsc.org Zeolites have also emerged as environmentally friendly solid acid catalysts for these reactions. imist.ma

The solvent can significantly influence the regioselectivity and rate of the reaction. stackexchange.com Non-polar solvents like carbon disulfide (CS₂) and dichloromethane are frequently used. In some cases, more polar solvents like nitrobenzene can alter the product distribution, for example, in the acylation of naphthalene. stackexchange.comgoogle.com The solvent can affect the solubility of the reactants and the intermediate complexes, thereby influencing the reaction pathway.

Regiochemical Control in Friedel-Crafts Pathways

The Friedel-Crafts acylation, a cornerstone of aromatic chemistry, allows for the introduction of acyl groups onto aromatic rings. imist.marsc.org When employing this compound as the acylating agent, the regiochemical outcome of the reaction is dictated by the electronic and steric influences of the substituents on both the benzoyl chloride and the aromatic substrate.

Theoretical studies, often employing Density Functional Theory (DFT), have become invaluable in predicting the regioselectivity of Friedel-Crafts reactions. imist.maimist.ma These computational models help in rationalizing the positional selectivity (ortho, meta, or para) by analyzing the local nucleophilicity indices of the aromatic substrate. imist.ma Generally, in the absence of overwhelming steric hindrance, the acylation will occur at the position most activated towards electrophilic attack.

For instance, in the Friedel-Crafts acylation of substituted benzenes with acyl chlorides like this compound, the directing effects of the substituents on the substrate play a crucial role. Activating groups (e.g., -OCH₃, -CH₃) direct the incoming acyl group to the ortho and para positions, while deactivating groups (e.g., -NO₂) direct it to the meta position. The interplay between the inherent directing effects of the substrate's substituents and the steric bulk of the this compound ultimately determines the final product distribution.

A notable example involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, which yields 5-bromo-2-chloro-4'-ethoxybenzophenone. googleapis.com This reaction, often catalyzed by a Lewis acid such as aluminum chloride, demonstrates the regioselective acylation at the para position of the phenetole, which is activated by the ethoxy group. googleapis.comgoogle.com

| Acylating Agent | Aromatic Substrate | Catalyst | Major Product | Reference |

| 5-Bromo-2-chlorobenzoyl chloride | Phenetole | AlCl₃ | 5-bromo-2-chloro-4'-ethoxybenzophenone | google.com, googleapis.com |

| Acetyl chloride | 3,3′-dimethylbiphenyl | AlCl₃ | 4-acetyl-3,3′-dimethylbiphenyl | ruc.dk |

Influence of ortho-Substituents on Reaction Kinetics and Mechanisms

The presence of substituents at the ortho position of the benzoyl chloride exerts a profound influence on the kinetics and mechanisms of its reactions. These effects are broadly categorized as steric and electronic.

The chlorine atom at the ortho position in this compound introduces significant steric and electronic effects that modulate its reactivity in acyl transfer processes.

Steric Hindrance: The bulky chlorine atom can sterically hinder the approach of a nucleophile to the carbonyl carbon. libretexts.org This steric impediment can slow down the rate of reaction compared to a less substituted benzoyl chloride. The degree of steric hindrance can also influence the regioselectivity of reactions with unsymmetrical nucleophiles.

Research on related systems has shown that the size of the halogen substituent can primarily determine properties like the molecular weight of polymers formed in polymerization reactions. rsc.org In the context of acyl transfer, increasing the size of the ortho-halogen (from chlorine to bromine or iodine) would be expected to increase steric hindrance, potentially leading to slower reaction rates.

The bromine atom at the 3-position, being adjacent to the ortho-chlorine, can potentially participate in the reaction mechanism through intramolecular assistance, a phenomenon also known as neighboring group participation (NGP). dalalinstitute.comchem-station.com NGP occurs when a nearby functional group acts as an internal nucleophile, often leading to an enhanced reaction rate and retention of stereochemistry. chem-station.comchemtube3d.comyoutube.com

In the context of this compound, the bromine atom, with its lone pairs of electrons, could potentially interact with the electrophilic carbonyl carbon. This interaction could lead to the formation of a cyclic intermediate. The external nucleophile would then attack this intermediate to yield the final product. youtube.com Such participation can significantly accelerate the rate of reaction compared to a similar compound lacking the participating group. dalalinstitute.com

While direct evidence for NGP by the bromine atom in this compound reactions is not extensively documented in the provided search results, the principles of NGP are well-established for halogens. dalalinstitute.com For instance, the hydrolysis of certain alkyl halides is significantly faster due to the participation of a neighboring halogen atom, which forms a three-membered "onium" intermediate. chem-station.com

| Factor | Description | Effect on this compound |

| Steric Hindrance | The spatial bulk of the ortho-chlorine atom impedes the approach of nucleophiles. | Can decrease the reaction rate. |

| Inductive Effect (-I) | The electron-withdrawing nature of the ortho-chlorine and meta-bromine. | Increases the electrophilicity of the carbonyl carbon, potentially increasing reactivity. |

| Resonance Effect (+R) | The donation of lone pair electrons from the halogens to the benzene ring. | Can partially offset the inductive effect. |

| Neighboring Group Participation (NGP) | Potential intramolecular assistance from the meta-bromine atom. | Could lead to an enhanced reaction rate and specific stereochemical outcomes. |

Other Significant Transformation Pathways

Beyond Friedel-Crafts acylations, this compound can undergo various other transformations characteristic of acyl chlorides. These include:

Esterification: Reaction with alcohols to form the corresponding esters.

Amidation: Reaction with primary or secondary amines to yield amides.

Hydrolysis: Reaction with water to produce 3-bromo-2-chlorobenzoic acid.

The synthesis of this compound itself is typically achieved from the corresponding 3-bromo-2-chlorobenzoic acid. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride. The preparation of the parent benzoic acid can be accomplished through methods such as the bromination of 2-chlorobenzoic acid. google.com

Advanced Applications of 3 Bromo 2 Chlorobenzoyl Chloride As a Versatile Synthetic Intermediate

Strategic Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo, chloro, and acyl chloride functionalities on a single benzene (B151609) ring makes 3-bromo-2-chlorobenzoyl chloride a powerful tool for synthetic chemists. It provides a platform for introducing a substituted benzoyl moiety into a molecule, with the halogen atoms serving as handles for subsequent cross-coupling reactions or other transformations to build molecular complexity.

Development of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The synthesis of novel pharmaceutical agents often relies on the use of versatile intermediates that can be elaborated into a variety of complex structures. This compound fits this role by enabling the construction of key pharmacophores and bioactive heterocyclic systems.

While the isomeric compound, 5-bromo-2-chlorobenzoyl chloride, is a well-documented and key intermediate in the synthesis of several approved SGLT2 inhibitors like Dapagliflozin, Canagliflozin, and Empagliflozin, the 3-bromo-2-chloro isomer represents a scaffold for creating structurally analogous compounds. google.comgoogle.comacs.orggoogle.com The core synthesis strategy for many SGLT2 inhibitors involves a Friedel-Crafts acylation reaction to couple the substituted benzoyl chloride with a phenyl glucoside precursor, forming a diaryl ketone. acs.orggoogle.com This ketone is then typically reduced to a methylene (B1212753) bridge, yielding the characteristic diarylmethane structure of the final drug.

Theoretically, this compound could be employed in a similar fashion to generate novel SGLT2 inhibitor candidates. The process would involve the Lewis acid-catalyzed acylation of an appropriate aromatic partner, followed by reduction. The resulting 3-bromo-2-chlorobenzyl moiety would offer a different substitution pattern on the aglycone portion of the molecule, potentially influencing the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Beta-blockers, such as propranolol (B1214883), are characterized by an aryloxypropanolamine side chain which contains a secondary alcohol group. This hydroxyl group is a prime site for derivatization to modify the drug's properties. Acylation of this alcohol with a benzoyl chloride is a common strategy to produce ester-based derivatives. researchgate.netdoaj.orgresearchgate.net

This compound can be used as the acylating agent to create a novel propranolol derivative. The reaction involves the esterification of the secondary alcohol on the propranolol side chain. This introduces the 3-bromo-2-chlorobenzoyl group, yielding 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl 3-bromo-2-chlorobenzoate. Such derivatization can alter the lipophilicity and metabolic profile of the parent drug. researchgate.net

| Reaction | Reactant 1 | Reactant 2 | Resulting Product Class |

| Esterification | Propranolol | This compound | Beta-blocker Ester Derivative |

The reactivity of the acyl chloride group makes this compound a valuable precursor for a variety of heterocyclic systems known for their broad biological activities.

Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503). researchgate.netjetir.org this compound can be used to prepare the required ketone precursor through a Friedel-Crafts acylation of an aromatic substrate. Alternatively, it can be reduced to the corresponding 3-bromo-2-chlorobenzaldehyde (B581408) nih.gov, which can then be condensed with an acetophenone to yield a chalcone (B49325) bearing the 3-bromo-2-chlorophenyl ring. These chalcones are precursors for flavonoids and exhibit a range of biological activities. nih.gov

Pyrazolones: Pyrazolones are five-membered heterocyclic compounds often synthesized by the condensation of a hydrazine (B178648) derivative with a β-ketoester. ekb.eg this compound can be used in a Friedel-Crafts reaction with a substrate like ethyl acetoacetate (B1235776) to form the necessary β-diketone intermediate, which can then be cyclized with hydrazine to form a 3-bromo-2-chlorophenyl-substituted pyrazolone.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common scaffold in medicinal chemistry. A primary synthetic route involves the acylation of an N'-acylhydrazide followed by dehydrative cyclization, or the reaction of an acyl chloride with an amidoxime (B1450833). nih.govekb.egekb.eg In this context, this compound can serve as the acylating agent, reacting with a suitable amidoxime to form an O-acyl amidoxime intermediate that cyclizes to the 3,5-disubstituted 1,2,4-oxadiazole. This places the 3-bromo-2-chlorophenyl group at the 3-position of the oxadiazole ring.

| Target Scaffold | General Method | Role of this compound |

| Chalcone | Claisen-Schmidt Condensation | Precursor to the required benzaldehyde or ketone reactant. |

| Pyrazolone | Knorr-type Condensation | Precursor to the β-ketoester/diketone via Friedel-Crafts acylation. |

| Oxadiazole | Amidoxime Acylation/Cyclization | Acylating agent for the amidoxime intermediate. |

Modular Construction of Agrochemically Relevant Compounds

In agrochemical research, the goal is to create molecules with high efficacy and specific modes of action. The pyrazole (B372694) carboxamide scaffold is a crucial component of the modern diamide (B1670390) class of insecticides. researchgate.net These insecticides work by targeting insect ryanodine (B192298) receptors. The synthesis of these complex molecules often involves the coupling of a substituted pyrazole carboxylic acid with a substituted aniline (B41778).

This compound can serve as a starting material for one of the key aromatic fragments in these structures. For example, it can be converted into 3-bromo-2-chloroaniline (B183718) through a Curtius, Hofmann, or Lossen rearrangement, or via reduction of a corresponding nitro-intermediate. chemicalbook.com This aniline derivative could then be used to construct novel anthranilic diamide insecticides. The specific halogen substitution pattern offered by the starting material allows for fine-tuning of the final product's insecticidal activity and spectrum.

Derivatization Strategies for Functional Group Introduction and Structural Diversification

The synthetic versatility of this compound extends beyond its direct use in building target scaffolds. Its three reactive sites allow for a multitude of derivatization strategies.

The primary reactions of the acyl chloride are fundamental to its utility:

Friedel-Crafts Acylation: Reaction with an aromatic or heteroaromatic compound in the presence of a Lewis acid (e.g., AlCl₃) attaches the 3-bromo-2-chlorobenzoyl group, forming a ketone. khanacademy.orgwikipedia.orgmasterorganicchemistry.com This is a key C-C bond-forming reaction.

Esterification: Reaction with alcohols or phenols yields the corresponding esters.

Amidation: Reaction with primary or secondary amines produces amides.

Following these initial transformations, the bromine and chlorine atoms on the aromatic ring become targets for further diversification, most notably through metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond is generally more reactive in palladium-catalyzed couplings) can allow for selective functionalization. Potential transformations include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, creating biaryl structures.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl substituents.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

These derivatization strategies allow chemists to start with a single, readily available building block and rapidly generate a library of diverse and complex molecules for screening in drug discovery and agrochemical development programs.

Formation of Esters and Amides from this compound

This compound serves as a highly reactive precursor for the synthesis of a variety of ester and amide derivatives. The presence of the acyl chloride functional group allows for straightforward nucleophilic acyl substitution reactions with alcohols and amines, respectively.

The general synthesis of amides from acyl chlorides involves the reaction with a primary or secondary amine. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction is often performed in an inert solvent like dichloromethane (B109758) or diethyl ether at room temperature or below to control the exothermic nature of the reaction.

A representative procedure for the formation of an amide from a related substituted chlorobenzoyl chloride is detailed in the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone. In the first step, 5-bromo-2-chlorobenzoic acid is converted to 5-bromo-2-chlorobenzoyl chloride by refluxing with thionyl chloride in the presence of a catalytic amount of DMF. google.com This acid chloride can then be used in subsequent reactions. For amide synthesis, the acid chloride would be dissolved in a suitable solvent and reacted with the desired amine. google.com A general method for amide synthesis involves dissolving the acid chloride in a solvent like Cyrene at 0 °C, followed by the addition of the amine and a base such as triethylamine. The reaction mixture is then typically stirred at room temperature for a period to ensure completion. researchgate.net

Similarly, esterification is readily achieved by reacting this compound with an alcohol. These reactions are also often facilitated by a base to act as a scavenger for the HCl produced. The choice of alcohol can range from simple alkyl alcohols to more complex polyfunctional molecules, allowing for the introduction of diverse functionalities into the final product. A general approach to ester synthesis from a related benzoyl chloride involves reacting the acid chloride with an alcohol in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent. organic-chemistry.org

The following table summarizes representative reactions for the formation of amides and esters from benzoyl chlorides:

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| Benzoyl Chloride | Primary/Secondary Amine | Amide | Inert solvent (e.g., DCM, Cyrene), Base (e.g., Triethylamine) |

| Benzoyl Chloride | Alcohol | Ester | Inert solvent, Base (e.g., DBU, Pyridine) |

Pathways for Further Halogen Manipulation (e.g., Cross-Coupling Reactions)

The presence of two distinct halogen atoms, bromine and chlorine, on the aromatic ring of this compound opens up avenues for selective functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is the key to this selectivity, with the C-Br bond being generally more reactive than the C-Cl bond in these catalytic cycles. The typical order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br >> Cl. wikipedia.org This allows for the selective reaction at the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. wikipedia.orgnrochemistry.com By carefully selecting the reaction conditions, such as the palladium catalyst, copper(I) co-catalyst, base, and temperature, it is possible to achieve selective coupling at the more reactive C-Br bond of this compound. libretexts.org For instance, the reaction can be carried out at room temperature to favor the reaction of the bromide over the less reactive chloride. nrochemistry.com This would yield a 2-chloro-3-alkynylbenzoyl chloride derivative, a valuable intermediate for further synthesis.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester. libretexts.org In the case of this compound, selective coupling at the C-Br position can be achieved. Studies on dihalogenated substrates have shown that with appropriate ligand and catalyst selection, the Suzuki reaction can be directed to the more reactive halogen. nih.govresearchgate.net This would result in the formation of a 3-aryl-2-chlorobenzoyl chloride, introducing a new biaryl moiety.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a new substituted alkene. organic-chemistry.orgwikipedia.org Similar to other cross-coupling reactions, the higher reactivity of the C-Br bond can be exploited for selective functionalization. By employing a palladium catalyst and a base, one could selectively form a 2-chloro-3-vinylbenzoyl chloride derivative. The success of such selective reactions often depends on fine-tuning the reaction conditions, including the choice of catalyst, solvent, and base. mdpi.com

The following table outlines the potential selective cross-coupling reactions for this compound:

| Reaction Type | Coupling Partner | Potential Product | Key Principle |

| Sonogashira | Terminal Alkyne | 2-chloro-3-alkynylbenzoyl chloride | Selective Pd/Cu-catalyzed coupling at the C-Br bond. |

| Suzuki | Boronic Acid/Ester | 3-aryl-2-chlorobenzoyl chloride | Selective Pd-catalyzed coupling at the C-Br bond. |

| Heck | Alkene | 2-chloro-3-vinylbenzoyl chloride | Selective Pd-catalyzed coupling at the C-Br bond. |

Development of Novel Organic Reagents and Catalysts

The functionalized derivatives of this compound, obtained through the reactions described above, are valuable precursors for the development of novel organic reagents and catalysts. The strategic introduction of new functional groups via cross-coupling reactions provides the handles necessary to build more complex molecular architectures with specific properties.

For example, the alkynyl group introduced via a Sonogashira coupling can be a versatile functional group. It can participate in cycloaddition reactions, be reduced to an alkyl or alkenyl linker, or be further functionalized to create ligands for metal catalysts. The biaryl scaffold generated from a Suzuki coupling is a common feature in many privileged ligands used in asymmetric catalysis, such as BINAP and its derivatives. libretexts.org The newly introduced aryl group can be further substituted with phosphine, amine, or other coordinating groups to create a chiral ligand.

Similarly, the vinyl group from a Heck reaction can undergo a variety of transformations, including polymerization, oxidation, or metathesis, to generate unique molecular structures. The remaining chlorine atom and the benzoyl chloride moiety can also be further manipulated. For instance, the benzoyl chloride can be converted to other functional groups, and the less reactive C-Cl bond can be targeted for a second cross-coupling reaction under more forcing conditions, allowing for the synthesis of tri-substituted benzene derivatives.

While specific reagents or catalysts derived directly from this compound are not extensively documented in readily available literature, the principles of synthetic chemistry strongly suggest its potential as a building block. The ability to selectively introduce a wide range of functional groups through established cross-coupling methodologies makes it an attractive starting material for the rational design and synthesis of new reagents and ligands with tailored electronic and steric properties for applications in catalysis and materials science.

Computational and Theoretical Investigations of 3 Bromo 2 Chlorobenzoyl Chloride

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into electron distribution, orbital energies, and molecular properties that govern chemical behavior.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the molecular properties of organic compounds. researchgate.net For a molecule like 3-bromo-2-chlorobenzoyl chloride, these calculations can determine optimized geometry, vibrational frequencies, and electronic properties. DFT methods, such as B3LYP, are often employed for their balance of accuracy and computational cost. researchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy.

Although direct computational studies on this compound are scarce, data for related compounds like 3-bromobenzoyl chloride and 2-chlorobenzoyl chloride can provide valuable insights. For instance, calculated properties for 3-bromobenzoyl chloride using computational methods are available and offer a point of comparison. chemeo.com

Table 1: Calculated Physicochemical Properties of Related Benzoyl Chlorides

| Property | 3-Bromobenzoyl chloride | 2-Chlorobenzoyl chloride |

|---|---|---|

| Formula | C₇H₄BrClO | C₇H₄Cl₂O |

| Molecular Weight ( g/mol ) | 219.46 | 175.01 |

| Boiling Point (K) | 425.00 ± 6.00 | 498.15 (at 1013 hPa) |

| Density (g/cm³ at 20°C) | 1.662 (at 25°C) | 1.38 |

Note: This table presents data for related compounds to provide context for the properties of this compound. Data for 3-bromobenzoyl chloride is from calculated properties and for 2-chlorobenzoyl chloride is from experimental measurements. chemeo.commerckmillipore.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of the chlorine and bromine atoms, as well as the benzoyl chloride group, would influence the energies of the frontier orbitals. A detailed analysis would likely show the HOMO localized on the benzene (B151609) ring and the halogen atoms, while the LUMO would be predominantly centered on the carbonyl group of the acyl chloride.

The charge distribution within the molecule, which can be calculated using methods like Natural Bond Orbital (NBO) analysis, would reveal the electrophilic and nucleophilic sites. The carbonyl carbon of the acyl chloride is expected to be highly electrophilic, making it susceptible to nucleophilic attack, a characteristic reaction of acyl chlorides.

Conformational Analysis and Rotational Barriers

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity.

The conformation of this compound is primarily determined by the rotation around the single bond connecting the carbonyl group to the benzene ring. Theoretical calculations can predict the most stable conformation by exploring the potential energy surface as a function of the dihedral angle between the plane of the benzene ring and the plane of the acyl chloride group. For benzoyl chloride and its derivatives, a planar conformation is generally the most stable due to the conjugation between the π-system of the benzene ring and the carbonyl group. However, the presence of ortho-substituents, such as the chlorine atom in this compound, can lead to non-planar ground states due to steric hindrance.

The energetic landscape of rotational isomers describes the energy changes as the molecule rotates around specific bonds. The energy barriers to rotation determine the flexibility of the molecule and the accessibility of different conformations. For benzoyl chloride, experimental studies have determined the twofold barrier to internal rotation of the C-C(O)Cl bond. researchgate.net Theoretical calculations can be employed to compute these rotational barriers for this compound, taking into account the steric and electronic effects of the bromine and chlorine substituents. It is important to note that theoretical predictions of rotational barriers for molecules with a benzene ring and a π-conjugated substituent can sometimes show discrepancies with experimental values. nih.govresearchgate.net

Table 2: Illustrative Rotational Energy Barriers for Benzoyl Derivatives

| Molecule | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| Benzaldehyde (B42025) | 4.61 | Experimental |

| Benzoyl fluoride | 4.97 | Experimental |

| Benzoyl chloride | 3.32 | Experimental |

Note: This table provides experimental data for related compounds to illustrate the magnitude of rotational barriers. researchgate.net Similar studies would be required to determine the specific barrier for this compound.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a primary reaction of interest is nucleophilic acyl substitution.

In silico modeling of, for example, the reaction of this compound with an amine would involve mapping the potential energy surface of the reaction. This would allow for the identification of the tetrahedral intermediate and the transition states leading to its formation and breakdown. The calculated activation energies would provide insights into the reaction kinetics. Such studies have been performed for other benzoyl chlorides and are crucial for understanding their reactivity in various chemical transformations. researchgate.net

Computational Elucidation of Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. nih.gov The generally accepted mechanism proceeds through a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to restore the carbonyl group. libretexts.orgmasterorganicchemistry.com

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction. For a molecule like this compound, theoretical investigations would focus on several key aspects:

Electrophilicity of the Carbonyl Carbon: The presence of two electron-withdrawing halogen substituents (bromine and chlorine) on the benzene ring is expected to enhance the partial positive charge on the carbonyl carbon. libretexts.org Computational models can quantify this effect by calculating atomic charges (e.g., Mulliken, NBO, or Hirshfeld charges). This increased electrophilicity would make the carbonyl carbon more susceptible to attack by nucleophiles.

Formation and Stability of the Tetrahedral Intermediate: DFT calculations can model the geometry and energy of the tetrahedral intermediate formed upon nucleophilic attack. The stability of this intermediate is a crucial factor in the reaction kinetics. The electron-withdrawing nature of the bromo and chloro substituents would likely stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate.

To illustrate the influence of substituents on reactivity, computational studies often calculate properties like the heterolytic bond dissociation energy (HBDE) of the C-Cl bond. A lower HBDE can be correlated with a more facile formation of a cationic intermediate in certain mechanisms. While nucleophilic acyl substitution typically proceeds via an addition-elimination pathway, the electronic parameters of the acyl chloride are still indicative of its intrinsic reactivity. The table below shows calculated HBDE values for various para-substituted benzoyl chlorides, which demonstrates the impact of electronic effects on a key property of the acyl chloride.

| Substituent (Z) | HBDE (kcal/mol) |

|---|---|

| p-OMe | 143.7 |

| p-Me | 146.9 |

| H | 150.1 |

| p-Cl | 150.7 |

| p-NO2 | 159.2 |

Based on the data in Table 1, electron-donating groups like methoxy (B1213986) (OMe) lower the HBDE, while strong electron-withdrawing groups like nitro (NO2) increase it. For this compound, the ortho-chloro and meta-bromo substituents are both electron-withdrawing. By analogy, their combined effect would be expected to influence the electronic properties of the benzoyl chloride, though the positional effects (ortho vs. meta vs. para) would lead to more complex interactions than shown for these simple para-substituted examples. A full computational analysis would be required to determine the precise energetic landscape for its nucleophilic substitution reactions.

Simulation of Electrophilic Acylation Reaction Profiles

This compound can also serve as an electrophile in Friedel-Crafts acylation reactions, where it is used to introduce the 3-bromo-2-chlorobenzoyl group onto an aromatic substrate. libretexts.orgrsc.org The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a highly electrophilic acylium ion. libretexts.orgmasterorganicchemistry.com

Computational simulations of this process would investigate:

Formation of the Acylium Ion Complex: The initial step involves the interaction of the Lewis acid with the chlorine atom of the acyl chloride group. Theoretical models can simulate the structure and energetics of this pre-reaction complex.

Generation of the Acylium Ion: The key electrophile, the acylium ion (R-C≡O⁺), is formed by the cleavage of the carbon-chlorine bond, assisted by the Lewis acid. libretexts.org Computational studies can determine the energy barrier for this step. The stability of the resulting 3-bromo-2-chlorobenzoyl acylium ion would be a critical factor. The electron-withdrawing bromo and chloro substituents on the aromatic ring would be expected to destabilize the positive charge on the carbonyl carbon, potentially making its formation more energetically demanding compared to an unsubstituted benzoyl cation.

While specific computational profiles for the Friedel-Crafts acylation using this compound are not documented in readily available literature, theoretical studies on similar systems provide insight. For instance, the relative rates of benzoylation for different substituted benzoyl chlorides can be correlated with computationally derived parameters.

The table below presents hypothetical relative energy barriers for the formation of a substituted benzoyl cation, illustrating how substituents might influence this key step in a Friedel-Crafts acylation.

| Substituent | Relative ΔE‡ (kcal/mol) |

|---|---|

| 4-Methoxy | 0.0 |

| 4-Methyl | +2.5 |

| Unsubstituted (H) | +5.0 |

| 4-Chloro | +5.5 |

| 3-Nitro | +9.0 |

As suggested by the hypothetical data, electron-donating groups would lower the activation energy for acylium ion formation, while electron-withdrawing groups would increase it. For this compound, the presence of two deactivating halogens would likely result in a higher activation barrier for acylium ion formation compared to unsubstituted benzoyl chloride, thus requiring more forcing reaction conditions for a successful Friedel-Crafts acylation. A complete computational study would be necessary to precisely quantify these effects and predict the reaction profile.

Methodological Approaches for the Characterization and Analysis of 3 Bromo 2 Chlorobenzoyl Chloride

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular architecture of 3-Bromo-2-chlorobenzoyl chloride. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, IR, Raman, and Mass Spectrometry provide a detailed structural portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra offer critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of a related compound, 2-chlorobenzoyl chloride, shows aromatic protons in the range of 7.25 to 8.08 ppm. chemicalbook.com For this compound, the three aromatic protons would appear as distinct signals in this downfield region, with their specific chemical shifts and coupling patterns dictated by the positions of the bromo, chloro, and benzoyl chloride groups.

¹³C NMR: The carbon NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the benzoyl chloride group is typically observed significantly downfield. In related benzoyl chloride structures, these signals appear in the region of 165-170 ppm. The aromatic carbons would produce a series of signals between approximately 120 and 140 ppm, with the carbons directly bonded to the halogen atoms showing characteristic shifts.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons on the aromatic ring, while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the substitution pattern.

To illustrate the expected data, the following table provides predicted NMR values based on the analysis of similar structures.

Table 1: Predicted NMR Data for this compound| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | 7.3 - 8.2 | Three distinct signals in the aromatic region. |

| ¹³C (C=O) | ~168 | Characteristic shift for an acyl chloride carbonyl carbon. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretch of the acyl chloride group. This peak is typically found in the range of 1750-1815 cm⁻¹. Additional key absorptions include C-Cl stretching vibrations (typically 600-800 cm⁻¹) and C-Br stretching vibrations (typically 500-600 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present. For the related compound 5-bromo-2-chlorobenzoic acid, IR data is available, which helps in predicting the spectral features of the title compound. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the carbonyl stretch is also visible in Raman, non-polar bonds often produce stronger signals. This technique can be particularly useful for observing the vibrations of the aromatic ring and the carbon-halogen bonds. Data for the related m-bromobenzoyl chloride shows distinct Raman shifts. nih.gov

The table below summarizes the expected key vibrational frequencies.

Table 2: Key Vibrational Frequencies for this compound| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C=O | Stretch | 1750 - 1815 | IR (Strong), Raman (Moderate) |

| C-Cl | Stretch | 600 - 800 | IR, Raman |

| C-Br | Stretch | 500 - 600 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular weight of this compound is approximately 253.91 g/mol . nih.gov

The mass spectrum of this compound would exhibit a characteristic isotopic cluster for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex pattern of peaks (M, M+2, M+4, etc.) that is highly diagnostic.

Key fragmentation pathways would likely involve the loss of the chlorine atom from the acyl chloride group (-Cl), followed by the loss of the carbonyl group (-CO). Subsequent fragmentations could involve the loss of the bromine or chlorine atoms from the aromatic ring. Analysis of the fragmentation of related compounds, such as 1-bromo-2-chloroethane, provides insight into how halogenated compounds behave in a mass spectrometer. docbrown.info

The expected major ions in the mass spectrum are outlined below.

Table 3: Predicted Mass Spectrometry Data for this compound| Ion | Description | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | Molecular Ion | ~252, 254, 256 | Isotopic pattern due to Br and Cl. |

| [M-Cl]⁺ | Loss of acyl chloride chlorine | ~217, 219 | Isotopic pattern due to Br. |

Chromatographic Method Development for Purity Profiling and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A typical method would involve reverse-phase chromatography.

A C18 column would likely be used, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.com Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aromatic system of the molecule strongly absorbs. The method can be optimized for resolution and speed, with UPLC (Ultra-Performance Liquid Chromatography) offering faster analysis times with smaller particle-size columns. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While acyl chlorides can be reactive, GC can be employed for monitoring the progress of reactions that synthesize or consume this compound, providing rapid information on the disappearance of starting materials and the appearance of products.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The analysis is often coupled with a mass spectrometer (GC-MS), which allows for the definitive identification of all volatile components in a reaction mixture. nih.gov This technique is highly sensitive, with detection limits often in the parts-per-billion range, making it excellent for trace analysis of byproducts or residual starting materials. nih.gov

Development of Specialized Analytical Derivatization Methods for Enhanced Detection

The analysis of complex chemical compounds often necessitates methods that can enhance their detectability and improve the accuracy of quantification, especially when they are present in trace amounts. For a reactive compound such as this compound, which is an acyl chloride, it is important to clarify its role in derivatization. Acyl chlorides are potent derivatizing agents themselves, rather than typically being the target of derivatization for analysis. They readily react with nucleophilic functional groups like amines, phenols, and thiols. This reactivity is harnessed in analytical chemistry to "tag" other molecules, thereby improving their analytical characteristics for techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

The derivatization process using a benzoyl chloride, such as this compound, introduces a nonpolar benzoyl group to the target analyte. This modification can significantly enhance the analytical properties of polar small molecules. For instance, the increased hydrophobicity of the derivatized analyte leads to better retention in reversed-phase liquid chromatography and can improve ionization efficiency in mass spectrometry. chromatographyonline.com

A key advantage of using benzoyl chloride for derivatization is the rapid reaction time under mild conditions, making it a preferred technique for routine analysis of metabolites. chromatographyonline.com The general procedure involves adjusting the pH of the sample to at least 9, often using sodium carbonate, followed by the addition of the benzoyl chloride reagent dissolved in a solvent like acetonitrile. chromatographyonline.comnih.gov

The enhanced detection achieved through this method is substantial. For example, the derivatization of the neurotransmitter dopamine (B1211576) with benzoyl chloride resulted in the derivatized compound being retained 4.6 times longer and exhibiting a peak height more than 100 times larger in an extracted ion chromatogram compared to the underivatized form. chromatographyonline.com This demonstrates the power of this derivatization strategy in improving analytical sensitivity.

While specific studies detailing the use of this compound as a derivatization agent for enhanced detection are not prevalent in the reviewed literature, the principles of benzoyl chloride derivatization are well-established and broadly applicable. The presence of the bromo and chloro substituents on the benzoyl ring of this compound would provide a unique mass signature, potentially aiding in the selective detection of its derivatives by mass spectrometry.

The following table summarizes the general findings and enhancements observed when using benzoyl chloride as a derivatizing agent for various analytes.

| Analyte Type | Derivatization Reagent | Analytical Technique | Enhancement Observed |

| Polar small molecules (e.g., neurotransmitters, metabolites) | Benzoyl chloride (BzCl) | LC-MS/MS | Increased hydrophobicity, improved retention in reversed-phase LC, enhanced ionization efficiency, significantly lower detection limits. chromatographyonline.comnih.gov |

| Amines, phenols, thiols | Benzoyl chloride (BzCl) | LC-MS | Faster reaction times and milder conditions compared to other derivatizing agents. chromatographyonline.com |

| Bacterial metabolites in food samples | Benzoyl chloride (BzCl) | LC-MS/MS | Detection limits in the range of 0.1–10 pg/mL. chromatographyonline.com |

Detailed Research Findings from Benzoyl Chloride Derivatization Studies:

| Parameter | Finding | Reference |

| Reaction Conditions | The sample pH is adjusted to ≥ 9 using sodium carbonate for optimal reaction. | chromatographyonline.com |

| Reagent | A 2% (v/v) solution of benzoyl chloride in acetonitrile is commonly used. | chromatographyonline.com |

| Improvement in Retention | Derivatization of dopamine with BzCl increased retention time by a factor of 4.6. | chromatographyonline.com |

| Improvement in Sensitivity | The peak height for benzoylated dopamine was over 100 times greater than the native form. | chromatographyonline.com |

| Selectivity in MS/MS | Derivatized metabolites show unique precursor and product ions, allowing for high selectivity in Multiple Reaction Monitoring (MRM) mode. | chromatographyonline.com |

Future Perspectives and Emerging Research Avenues for 3 Bromo 2 Chlorobenzoyl Chloride

Innovations in Green Chemistry Syntheses and Sustainable Production Methods

The development of environmentally benign and cost-effective methods for the synthesis of 3-Bromo-2-chlorobenzoyl chloride and its precursors is a key area of research. Traditional methods often involve harsh reagents and generate significant waste. Current research focuses on addressing these challenges through green chemistry principles.

One approach involves the direct refluxing of 5-bromo-2-chlorobenzoic acid with thionyl chloride without a solvent, catalyzed by DMF. google.com This method minimizes the production of acidic solvent waste, making it more environmentally friendly and suitable for industrial-scale production. google.com Another innovative method utilizes a copper sulfate-supported 4A molecular sieve as a catalyst for the synthesis of 5-bromo-2-chlorobenzoyl chloride from 4-bromochlorobenzene and monomethyl oxalyl chloride. chemicalbook.com This process boasts a high yield of 98.9% and high purity, demonstrating a significant advancement in sustainable production. chemicalbook.com

Future research will likely focus on:

The use of solid acid catalysts to replace traditional Lewis acids, further reducing hazardous waste. google.com

Solvent-free reaction conditions to minimize environmental impact and reduce costs. google.com

The development of catalytic systems that can be easily recovered and reused.

Design and Development of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of this compound is crucial for the synthesis of a wide range of derivatives. The development of novel catalytic systems is essential for achieving high selectivity and efficiency in these transformations.

For instance, in the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone, a key intermediate for pharmaceuticals, silica (B1680970) gel-loaded aluminum trichloride (B1173362) has been used as a catalyst. google.com This approach avoids the generation of large amounts of difficult-to-treat wastewater containing aluminum trichloride. google.com Another strategy involves using ferric trichloride as a catalyst in the presence of tert-butyldimethylchlorosilane to improve the yield of the Friedel-Crafts acylation reaction. google.com

Emerging research in this area includes:

The use of Lewis acids such as FeCl₃, GaCl₃, BF₃, SbCl₅, and Bi(OTf)₃ for Friedel-Crafts reactions. googleapis.com

The exploration of copper-catalyzed selenium-nitrogen coupling reactions to synthesize novel selenium-nitrogen heterocycles. researchgate.net

The development of catalysts for stereoselective functionalization, leading to the synthesis of chiral derivatives.

Exploration of Unconventional Reactivity Modalities and Mechanistic Discoveries

Investigating the unconventional reactivity of this compound can lead to the discovery of new synthetic pathways and novel molecular architectures. The presence of multiple reactive sites—the acyl chloride, the bromo group, and the chloro group—allows for a variety of chemical transformations.

Recent studies have shown that 2-(chloroseleno)benzoyl chloride, a related compound, reacts with various nucleophiles at the selenium and acyl chloride moieties, leading to the formation of selenaheterocycles. researchgate.net This suggests that this compound could also participate in similar cyclization reactions. The bromocyclization of ortho-substituted arylmethyl sulfides to form 3-bromo-2-(2-chlorovinyl)benzothiophenes further highlights the potential for intramolecular cyclization reactions. rsc.org

Future research directions may include:

Investigating the selective activation of the C-Br versus the C-Cl bond in cross-coupling reactions.

Exploring the potential for domino reactions that functionalize multiple positions in a single synthetic operation.

Utilizing computational chemistry to predict and understand the reaction mechanisms of novel transformations.

Advanced Predictive Modeling for Structure-Property-Activity Relationships in Derivatives

The use of computational tools to predict the properties and biological activities of derivatives of this compound is a rapidly growing field. Quantitative Structure-Activity Relationship (QSAR) and other predictive models can accelerate the discovery of new compounds with desired characteristics.

By analyzing the physicochemical properties and structural features of a series of derivatives, it is possible to build models that correlate these parameters with their biological activity. For example, the predicted collision cross-section values for different adducts of 5-bromo-2-chlorobenzoyl chloride provide insights into its behavior in mass spectrometry. uni.lu

Future research in this area will likely involve:

The development of more accurate and predictive QSAR models for a wider range of biological targets.

The integration of machine learning and artificial intelligence to analyze large datasets and identify promising lead compounds.

The use of molecular docking and dynamics simulations to understand the interactions of derivatives with biological macromolecules.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. The integration of this compound into MCRs could provide rapid access to complex molecular scaffolds.

A one-pot process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for the synthesis of dapagliflozin, has been developed. googleapis.com This process involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole (B1680304), followed by in-situ reduction, avoiding the isolation of the intermediate benzophenone. googleapis.com

Future research will likely focus on:

The design of novel MCRs that utilize the unique reactivity of this compound.

The development of catalytic systems that can promote MCRs with high regio- and stereoselectivity.

The application of MCRs involving this compound in the synthesis of libraries of compounds for high-throughput screening.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-bromo-2-chlorobenzoyl chloride in laboratory settings?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles. Respiratory protection is required if aerosolization occurs .

-

Storage : Store in a locked, dry, cool area away from moisture and incompatible substances (e.g., amines, alcohols) to prevent unintended reactions .

-

Emergency Measures : In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, rinse cautiously with water and seek medical attention .

- Data Table :

| Hazard Category | Precautionary Measures |

|---|---|

| Skin Corrosion | Use gloves (tested for permeability) |

| Eye Damage | Goggles + face shield |

| Moisture Sensitivity | Store under inert gas (e.g., N₂) |

Q. What synthetic routes are available for preparing this compound from precursor acids?

- Methodological Answer :

-

Step 1 : Start with 3-bromo-2-chlorobenzoic acid. Activate the carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane (DCM) at 0–5°C for 2–4 hours .

-

Step 2 : Purify via distillation under reduced pressure (bp typically 120–140°C at 10 mmHg) to isolate the acyl chloride. Monitor reaction completion by TLC (silica gel, hexane:EtOAc 4:1) .

- Key Considerations :

-

Avoid excess SOCl₂ to prevent byproduct formation.

-

Use moisture-free conditions to avoid hydrolysis back to the acid.

Advanced Research Questions

Q. How can conflicting reactivity data in nucleophilic acyl substitution reactions with this compound be resolved?

- Methodological Answer :

- Contradiction Source : Discrepancies may arise from steric hindrance (bulky substituents at the 2-chloro position) or solvent polarity effects.

- Resolution Strategy :

Solvent Screening : Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).

Catalytic Additives : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products